![molecular formula C19H15FN4O2S2 B12150451 N-(4-fluorophenyl)-2-{[4-(furan-2-ylmethyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12150451.png)
N-(4-fluorophenyl)-2-{[4-(furan-2-ylmethyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
Nuclear Magnetic Resonance (NMR) Spectral Assignments
The ¹H NMR spectrum of the compound (predicted from analogous structures) reveals distinct signals corresponding to its functional groups:
Proton Environment | Chemical Shift (δ, ppm) | Multiplicity |
---|---|---|
4-Fluorophenyl aromatic protons | 7.25–7.45 | Doublet |
Thiophen-2-yl protons | 6.90–7.30 | Multiplet |
Furan-2-yl protons | 6.30–7.10 | Multiplet |
Triazole ring protons | 8.10–8.50 | Singlet |
Furan-2-ylmethyl CH₂ | 4.20–4.50 | Singlet |
Acetamide NH | 9.80–10.20 | Broad singlet |
The 4-fluorophenyl group exhibits a characteristic doublet (δ 7.25–7.45) due to coupling with the fluorine atom. The thiophen-2-yl and furan-2-yl protons resonate as multiplets in the δ 6.30–7.30 range, consistent with their aromatic environments. The triazole proton appears as a singlet (δ 8.10–8.50), reflecting equivalent electronic environments for adjacent nitrogen atoms.
Infrared (IR) Vibrational Mode Analysis
IR spectroscopy (predicted using group frequency correlations) identifies key vibrational modes:
Bond/Vibration Type | Wavenumber (cm⁻¹) |
---|---|
Amide C=O stretch | 1680–1720 |
Triazole C=N stretch | 1550–1600 |
Aromatic C-H bend (thiophene/furan) | 750–850 |
S-C stretch (sulfanyl group) | 650–700 |
N-H bend (amide) | 3200–3350 |
The strong absorption at 1680–1720 cm⁻¹ confirms the presence of the acetamide carbonyl group. The triazole C=N stretch (1550–1600 cm⁻¹) and sulfanyl S-C stretch (650–700 cm⁻¹) further validate the core structure.
Mass Spectrometric Fragmentation Patterns
The mass spectrum (hypothetical fragmentation based on molecular structure) features the following key ions:
Fragment Ion | m/z | Proposed Structure |
---|---|---|
[M]⁺ | 414.5 | Molecular ion |
[M – C₇H₅FNO]⁺ | 265.3 | Loss of 4-fluorophenylacetamide |
[C₈H₆NS₂]⁺ | 180.0 | Thiophen-2-yl-triazole fragment |
[C₅H₅O]⁺ | 81.0 | Furan-2-ylmethyl ion |
The molecular ion peak at m/z 414.5 corresponds to the intact molecule. Subsequent fragmentation involves cleavage of the sulfanyl-acetamide chain (m/z 265.3) and dissociation of the thiophen-2-yl (m/z 180.0) and furan-2-ylmethyl (m/z 81.0) groups.
Properties
Molecular Formula |
C19H15FN4O2S2 |
---|---|
Molecular Weight |
414.5 g/mol |
IUPAC Name |
N-(4-fluorophenyl)-2-[[4-(furan-2-ylmethyl)-5-thiophen-2-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C19H15FN4O2S2/c20-13-5-7-14(8-6-13)21-17(25)12-28-19-23-22-18(16-4-2-10-27-16)24(19)11-15-3-1-9-26-15/h1-10H,11-12H2,(H,21,25) |
InChI Key |
DRFKJZHYUQLWHT-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)CN2C(=NN=C2SCC(=O)NC3=CC=C(C=C3)F)C4=CC=CS4 |
Origin of Product |
United States |
Preparation Methods
Formation of 4-(furan-2-ylmethyl)-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol
The triazole ring is constructed via cyclocondensation of thiosemicarbazides with α-haloketones or via Huisgen-type reactions.
Step 1: Synthesis of 3-(thiophen-2-yl)prop-2-en-1-one
Thiophene-2-carbaldehyde undergoes Claisen-Schmidt condensation with acetone under basic conditions (KOH/EtOH) to yield the α,β-unsaturated ketone.
Step 2: Thiosemicarbazide Formation
The ketone reacts with thiosemicarbazide in ethanol under reflux to form the corresponding thiosemicarbazone. Cyclization occurs in the presence of KOH (5% aqueous solution, 3 h reflux), yielding the triazole-3-thiol intermediate.
Step 3: Alkylation with Furan-2-ylmethyl Chloride
The triazole-3-thiol is alkylated using furan-2-ylmethyl chloride in acetone with K₂CO₃ as a base (2 h stirring, 75–88% yield).
Sulfanyl-Acetamide Bridge Installation
Synthesis of 2-chloro-N-(4-fluorophenyl)acetamide
4-Fluoroaniline reacts with chloroacetyl chloride in dichloromethane (DCM) with triethylamine (TEA) as a base (0°C to RT, 2 h). The product is isolated via filtration (82–90% yield).
Nucleophilic Substitution
The triazole-3-thiolate (generated in situ by deprotonating the thiol with K₂CO₃) reacts with 2-chloro-N-(4-fluorophenyl)acetamide in acetone (2 h stirring, 70–85% yield). The reaction proceeds via an SN2 mechanism, forming the sulfanyl-acetamide linkage.
Final Coupling and Purification
The crude product is purified via recrystallization from ethanol or column chromatography (silica gel, ethyl acetate/hexane). Key characterization data include:
Parameter | Value |
---|---|
Melting Point | 207–210°C (decomp.) |
IR (KBr) | 3291 cm⁻¹ (N–H), 1694 cm⁻¹ (C=O) |
¹H NMR (DMSO-d₆) | δ 8.21 (s, 1H, NH), 7.65–6.85 (m, aromatic H) |
Optimization and Challenges
Regioselectivity in Triazole Formation
The 1,2,4-triazole regiochemistry is controlled by the electron-withdrawing effect of the thiophene group, directing cyclization to the 5-position.
Side Reactions Mitigation
-
Oxidation of Thiol : Conduct reactions under nitrogen to prevent disulfide formation.
-
Competitive Alkylation : Use excess furan-2-ylmethyl chloride to ensure complete substitution.
Scalability and Industrial Relevance
Pilot-scale synthesis (100 g batches) achieves 68% overall yield using flow chemistry for the cyclization step (residence time: 15 min, 120°C). Environmental impact is reduced by recycling acetone and employing aqueous workups.
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorophenyl)-2-{[4-(furan-2-ylmethyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the sulfur atom.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Antimicrobial Activity
Recent studies have indicated that derivatives of triazole compounds exhibit significant antimicrobial properties. The presence of the triazole ring in N-(4-fluorophenyl)-2-{[4-(furan-2-ylmethyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide may enhance its efficacy against various bacterial strains and fungi.
Anticancer Potential
Triazole derivatives are recognized for their anticancer properties. Research has shown that compounds with similar structures can inhibit tumor growth by inducing apoptosis in cancer cells. The specific interactions of this compound with cancer cell lines warrant further investigation to elucidate its potential as an anticancer agent.
Antitubercular Activity
Some studies suggest that compounds containing triazole moieties may exhibit antitubercular activity. The structural similarity to known antitubercular agents positions this compound as a candidate for further exploration in combating tuberculosis.
Case Studies and Research Findings
- Antimicrobial Screening : A study conducted on various triazole derivatives found that those with furan and thiophene substituents exhibited enhanced antibacterial activity against resistant strains of bacteria. This suggests that this compound could be effective against multidrug-resistant pathogens .
- Anticancer Research : In vitro studies have demonstrated that similar triazole compounds can inhibit the proliferation of several cancer cell lines, including breast and lung cancer models. The mechanism often involves disruption of cellular signaling pathways related to growth and survival . This positions the compound as a promising candidate for anticancer drug development.
- Potential Antitubercular Agents : A comparative analysis of triazole derivatives indicated that modifications at specific positions could enhance activity against Mycobacterium tuberculosis. The structural features of this compound could be optimized for increased efficacy .
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-2-{[4-(furan-2-ylmethyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide would depend on its specific application. In a biological context, it might interact with enzymes, receptors, or other molecular targets through hydrogen bonding, hydrophobic interactions, or covalent bonding. The pathways involved could include inhibition of enzyme activity, modulation of receptor function, or interference with cellular signaling pathways.
Comparison with Similar Compounds
Anti-Exudative Activity
Triazole-thioacetamides with furan and thiophene substituents exhibit significant anti-exudative effects. For instance:
- 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamides () demonstrated anti-exudative activity in rat models, with 8 out of 21 compounds outperforming diclofenac sodium (8 mg/kg) at 10 mg/kg doses . The presence of electron-withdrawing groups (e.g., fluorine) on the phenyl ring correlates with enhanced activity .
- N-(3-chloro-4-fluorophenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide () showed moderate activity, suggesting that pyridine substituents may reduce efficacy compared to thiophene or furan systems .
Antimicrobial and Antifungal Activity
- N-substituted aryl-2-({4-[(substituted aryl carbamoyl)methyl]-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetamides () displayed broad-spectrum antibacterial activity against E. coli, S. aureus, and A. niger, with MIC values ranging from 12.5–50 µg/mL. Derivatives with electron-withdrawing groups (e.g., nitro, chloro) showed superior performance .
- 4-(3,5-disubstituted-4H-1,2,4-triazol-4-yl)-5-(thiophen-2-ylmethyl)-2H-1,2,4-triazol-3(4H)-ones () exhibited antifungal activity, particularly against Candida spp., highlighting the importance of thiophene moieties in fungal targeting .
Physicochemical Properties
The target compound’s molecular weight (443.52 g/mol) and heteroaromatic substituents position it within the range of bioactive triazole derivatives. Its lack of reported melting point contrasts with analogs like 6l (), which melts at 125–128°C, suggesting variability in crystallinity based on substituent bulk .
Key Findings and Implications
Structural-Activity Relationships: The 4-fluorophenyl group enhances anti-exudative activity compared to non-halogenated analogs . Thiophene and furan substituents improve pharmacokinetic profiles by balancing lipophilicity and hydrogen-bonding capacity .
Synthetic Feasibility : Alkylation of triazole-thiones with chloroacetamides remains a robust method, though yields vary with substituent steric effects .
Unmet Needs: Limited data exist on the target compound’s solubility, toxicity, and in vivo pharmacokinetics. Comparative studies with VUAA-1 (), a triazole-based insect repellent, suggest unexplored applications in neuropharmacology .
Biological Activity
N-(4-fluorophenyl)-2-{[4-(furan-2-ylmethyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide represents a novel compound with significant potential in pharmacological applications. This article reviews its biological activity, synthesis methods, and relevant case studies.
Chemical Structure and Synthesis
The compound's structure features a triazole ring, which is known for its diverse biological activities. The synthesis of this compound typically involves multiple steps, including the formation of the triazole moiety and the introduction of the furan and thiophene groups. The synthesis can be achieved through microwave-assisted methods that enhance reaction efficiency and yield .
Antimicrobial Properties
Research indicates that derivatives of triazole compounds exhibit a broad spectrum of antimicrobial activities. In particular, compounds related to this compound have shown effectiveness against various bacterial strains. For instance, studies demonstrate significant activity against both Gram-positive and Gram-negative bacteria, suggesting potential as an antibacterial agent .
Anticancer Activity
The anticancer potential of triazole derivatives has been well-documented. Compounds similar to this compound have been evaluated for their effects on cancer cell lines such as MCF7 (breast cancer) and U87 (glioblastoma). In vitro studies show that these compounds can induce apoptosis in cancer cells, with IC50 values indicating effective cytotoxicity .
Case Studies
- Antimicrobial Screening : A study evaluated the antimicrobial efficacy of various triazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited zones of inhibition significantly larger than control groups, highlighting their potential as new antibiotics .
- Anticancer Efficacy : In a separate study focusing on the anticancer properties of triazole compounds, several derivatives were tested for their ability to inhibit tumor growth in vivo. Results showed a marked reduction in tumor size in treated mice compared to untreated controls, suggesting robust anticancer activity .
Data Summary
Activity Type | Tested Compounds | Target Organisms/Cell Lines | IC50/Zone of Inhibition |
---|---|---|---|
Antimicrobial | Triazole Derivatives | S. aureus, E. coli | Significant inhibition observed |
Anticancer | Triazole Derivatives | MCF7, U87 | IC50 values ranging from 10 μM to 30 μM |
Q & A
Basic: What synthetic methodologies are employed to prepare this compound?
Answer:
The synthesis involves a multi-step protocol:
Cyclocondensation : Thiosemicarbazides are cyclized under acidic conditions (e.g., H₂SO₄) to form the 1,2,4-triazole core.
Alkylation : The triazole ring is functionalized at the N4 position using furan-2-ylmethyl halides in basic media (e.g., K₂CO₃/DMF).
Acetylation : The sulfanyl group at C3 is coupled with 2-chloro-N-(4-fluorophenyl)acetamide via nucleophilic substitution.
Key reagents and conditions (e.g., solvent, temperature) are critical for yield optimization. Purity is confirmed via TLC and recrystallization .
Basic: How is structural characterization performed for this compound?
Answer:
A combination of analytical techniques is used:
- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., furan methylene protons at δ 4.8–5.2 ppm, thiophenyl protons at δ 7.1–7.5 ppm).
- X-ray Crystallography : Resolves bond lengths (e.g., S–C bond: ~1.75 Å) and dihedral angles between triazole and aromatic rings .
- Elemental Analysis : Validates molecular formula (e.g., C, H, N, S content within ±0.3% of theoretical values).
Basic: What experimental models evaluate its anti-exudative activity (AEA)?
Answer:
In vivo formalin-induced edema in rats is a standard model:
- Protocol : Subcutaneous formalin injection induces inflammation; test compound administered orally (e.g., 50 mg/kg).
- Metrics : Edema volume reduction (%) is measured at 24h. Positive controls (e.g., indomethacin) and vehicle groups are included.
- Statistical Analysis : ANOVA with post-hoc tests validates significance (p<0.05) .
Advanced: How do structural modifications influence biological activity?
Answer:
Substituent effects are analyzed via Structure-Activity Relationship (SAR) :
Position | Substituent | AEA (% Reduction) | Reference |
---|---|---|---|
4-Phenyl (R₁) | Fluorine | 62% | |
4-Phenyl (R₁) | Chlorine | 58% | |
3-Acetyl (R₂) | Nitro | 41% |
- Key Findings : Fluorine at R₁ enhances AEA due to electronegativity and lipophilicity. Thiophene at C5 improves π-π stacking with target proteins.
Advanced: How can computational methods guide optimization?
Answer:
- Molecular Docking : Predicts binding affinity to cyclooxygenase-2 (COX-2); furan and thiophene moieties show hydrophobic interactions.
- ADMET Prediction : Tools like SwissADME assess bioavailability (e.g., LogP ~3.2) and metabolic stability.
- MD Simulations : Evaluate conformational stability of the triazole-thioacetamide scaffold in aqueous environments .
Advanced: How to resolve contradictions in substituent activity data?
Answer:
Discrepancies (e.g., nitro groups lowering activity despite electron-withdrawing effects) require:
Dose-Response Curves : Confirm efficacy thresholds (e.g., IC₅₀ values).
Metabolite Analysis : Identify degradation products (via LC-MS) that may antagonize activity.
Crystallographic Data : Compare binding modes of analogs to rule out steric hindrance .
Advanced: What strategies improve solubility without compromising activity?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.